8-Amino-2-azaspiro[4.5]decan-1-one
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Overview
Description
8-Amino-2-azaspiro[45]decan-1-one is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a piperidine and a lactam ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-2-azaspiro[4.5]decan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a lactam precursor, followed by cyclization to form the spirocyclic structure. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for further applications .
Chemical Reactions Analysis
Types of Reactions
8-Amino-2-azaspiro[4.5]decan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions include oxo derivatives, reduced amine derivatives, and various substituted spirocyclic compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
8-Amino-2-azaspiro[4.5]decan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Mechanism of Action
The mechanism of action of 8-Amino-2-azaspiro[4.5]decan-1-one involves its interaction with specific molecular targets, leading to various biological effects. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular pathways. This interaction can result in antimicrobial or anticancer effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2,8-Diazaspiro[4.5]decan-1-one: This compound shares a similar spirocyclic structure but differs in the position and number of nitrogen atoms.
8-Oxa-2-azaspiro[4.5]decan-1-one: This compound includes an oxygen atom in the spirocyclic structure, leading to different chemical properties
Uniqueness
8-Amino-2-azaspiro[4.5]decan-1-one is unique due to its specific spirocyclic structure and the presence of an amino group, which imparts distinct reactivity and potential biological activities. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research .
Properties
Molecular Formula |
C9H16N2O |
---|---|
Molecular Weight |
168.24 g/mol |
IUPAC Name |
8-amino-2-azaspiro[4.5]decan-1-one |
InChI |
InChI=1S/C9H16N2O/c10-7-1-3-9(4-2-7)5-6-11-8(9)12/h7H,1-6,10H2,(H,11,12) |
InChI Key |
HUHINIHEXPGYJM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1N)CCNC2=O |
Origin of Product |
United States |
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